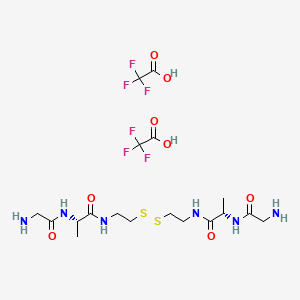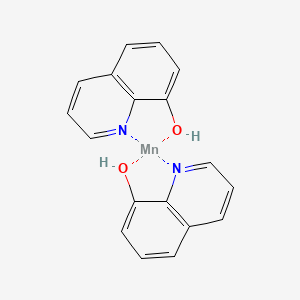
Manganese oxyquinolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese oxyquinolate is a coordination compound formed by the reaction of manganese ions with 8-hydroxyquinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Manganese oxyquinolate can be synthesized through the reaction of manganese salts, such as manganese chloride or manganese acetate, with 8-hydroxyquinoline in an aqueous or alcoholic medium. The reaction typically involves the formation of a complex between the manganese ion and the 8-hydroxyquinoline ligand, followed by precipitation of the this compound compound. The reaction conditions, such as temperature, pH, and concentration of reactants, can be optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale. The process may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity starting materials and controlled reaction conditions is crucial to obtain a product that meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Manganese oxyquinolate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation states of manganese, such as manganese dioxide.
Reduction: The compound can be reduced to lower oxidation states of manganese, depending on the reducing agent used.
Substitution: Ligand substitution reactions can occur, where the 8-hydroxyquinoline ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used. These reactions are often performed in basic or neutral conditions.
Substitution: Ligand substitution reactions can be facilitated by using excess ligands or by changing the solvent to favor the formation of the desired complex.
Major Products Formed
Oxidation: Manganese dioxide and other higher oxidation state manganese compounds.
Reduction: Lower oxidation state manganese complexes.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
Manganese oxyquinolate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, such as oxidation and reduction reactions. Its unique coordination properties make it a valuable tool in synthetic chemistry.
Biology: this compound has been studied for its potential biological activities, including its role as an antioxidant and its ability to interact with biological molecules.
Medicine: The compound has potential applications in medicine, particularly in the development of new drugs and therapeutic agents. Its ability to interact with metal ions and biological molecules makes it a promising candidate for drug design.
Industry: this compound is used in industrial processes, such as the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which manganese oxyquinolate exerts its effects involves the coordination of the manganese ion with the 8-hydroxyquinoline ligand. This coordination creates a stable complex that can participate in various chemical reactions. The manganese ion can undergo redox reactions, changing its oxidation state and facilitating the transfer of electrons in catalytic processes. The 8-hydroxyquinoline ligand can also interact with other molecules, enhancing the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Manganese oxyquinolate can be compared with other manganese coordination compounds, such as manganese acetylacetonate and manganese oxalate. These compounds share some similarities in their coordination chemistry but differ in their reactivity and applications.
Manganese acetylacetonate: This compound is also used as a catalyst in organic reactions but has different ligand properties compared to this compound.
Manganese oxalate: Manganese oxalate is primarily used in materials science and has distinct properties due to the oxalate ligand.
This compound’s unique combination of the manganese ion and 8-hydroxyquinoline ligand gives it specific properties that make it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
14495-13-7 |
|---|---|
Formule moléculaire |
C18H14MnN2O2 |
Poids moléculaire |
345.3 g/mol |
Nom IUPAC |
manganese;quinolin-8-ol |
InChI |
InChI=1S/2C9H7NO.Mn/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H; |
Clé InChI |
AMTZBMRZYODPHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)N=CC=C2.C1=CC2=C(C(=C1)O)N=CC=C2.[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


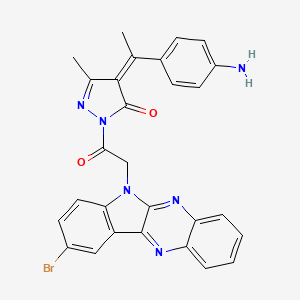

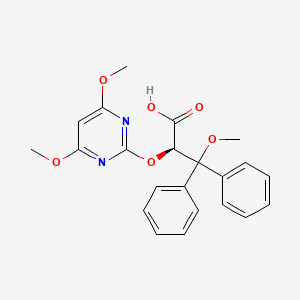

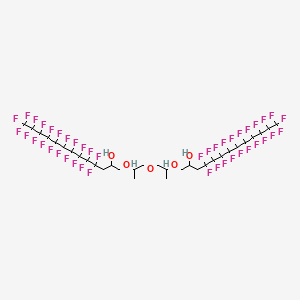
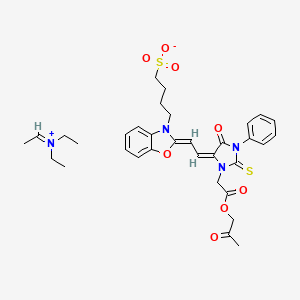
![sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate](/img/structure/B15186849.png)

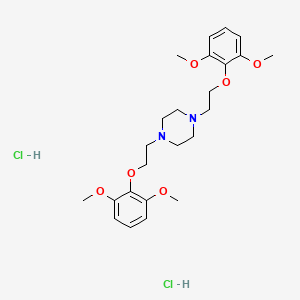
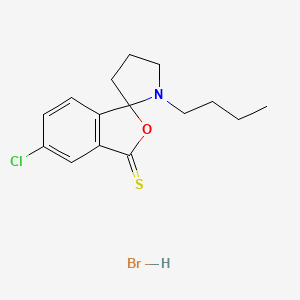
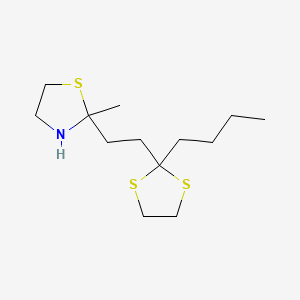
![[2,6-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B15186893.png)

